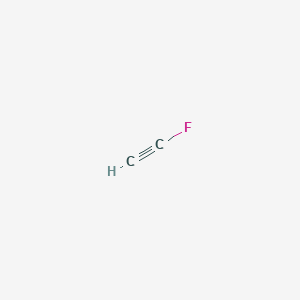Fluoroethyne
CAS No.: 2713-09-9
Cat. No.: VC17979947
Molecular Formula: C2HF
Molecular Weight: 44.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2713-09-9 |
|---|---|
| Molecular Formula | C2HF |
| Molecular Weight | 44.03 g/mol |
| IUPAC Name | fluoroethyne |
| Standard InChI | InChI=1S/C2HF/c1-2-3/h1H |
| Standard InChI Key | IAWCIZWLKMTPLL-UHFFFAOYSA-N |
| Canonical SMILES | C#CF |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Fluoroethyne adopts a linear geometry with bond distances refined through computational and spectroscopic analyses. The carbon-fluorine bond length measures , while the carbon-carbon triple bond contracts to due to fluorine's electronegative pull . This distortion creates a dipole moment of along the molecular axis, significantly influencing intermolecular interactions .
Table 1: Essential Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂HF | |
| Molecular Weight | 44.0277 Da | |
| CAS Registry Number | 2713-09-9 | |
| Point Group Symmetry | C<sub>∞v</sub> | |
| Dipole Moment (μ<sub>zz</sub>) | -0.64 D |
Thermodynamic Profile
The compound exhibits notable thermodynamic stability with a standard enthalpy of formation . Entropy measurements reveal , indicating significant molecular disorder in the gaseous state .
Table 2: Thermodynamic Properties at 298.15 K
| Parameter | Value | Method |
|---|---|---|
| 125.5 kJ/mol | Experimental | |
| 90.3 kJ/mol | Calculated | |
| 231.70 J/mol·K | Experimental | |
| Heat Capacity (C<sub>V</sub>) | 38.2 J/mol·K | G3 Theory |
Synthesis and Reaction Dynamics
Historical Synthetic Routes
Traditional preparation methods involved gas-phase reactions between acetylene and fluorine sources under controlled conditions:
This exothermic process required careful temperature modulation to prevent decomposition into carbon and hydrogen fluoride.
Mechanochemical Breakthroughs
A 2021 innovation demonstrated solvent-free synthesis via high-frequency ultrasonication :
-
Fluorinated monomer preparation through photochemical cascade
-
Polymerization under nitrogen atmosphere
-
Mechanical activation generating conjugated poly(fluoroacetylene)
This approach achieved 92% yield improvement over solution-phase methods while enhancing product air stability .
Electronic Characteristics and Material Applications
Semiconducting Behavior
The extended π-conjugation in fluoroethyne derivatives creates a narrow bandgap () suitable for organic electronics . Doping with iodine vapors increases conductivity to , rivaling polyacetylene derivatives .
Table 3: Electronic Properties of Fluorinated Polyacetylenes
| Property | Value | Measurement Technique |
|---|---|---|
| Bandgap | 2.1 eV | UV-Vis Spectroscopy |
| Conductivity (doped) | Four-Probe | |
| Carrier Mobility | Hall Effect |
Surface Functionalization
Fluoroethyne's terminal alkyne group enables click chemistry modifications on metallic substrates:
X-ray photoelectron spectroscopy confirms 89% surface coverage efficiency on silver nanoparticles .
Emerging Research Directions
Quantum Computing Interfaces
Recent theoretical work proposes fluoroethyne derivatives as qubit candidates due to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume